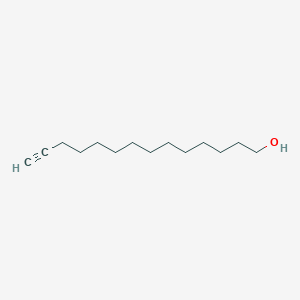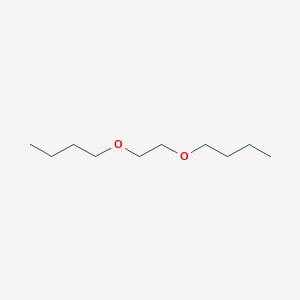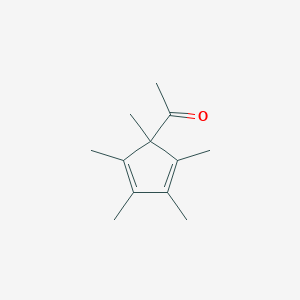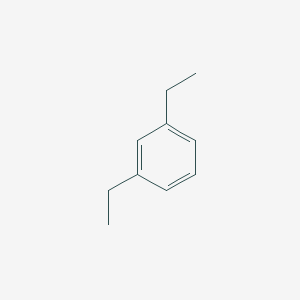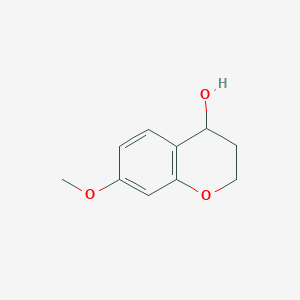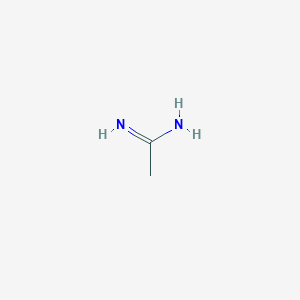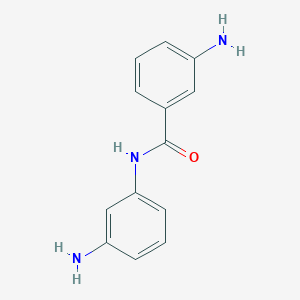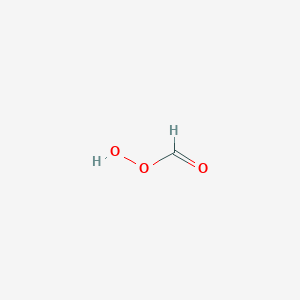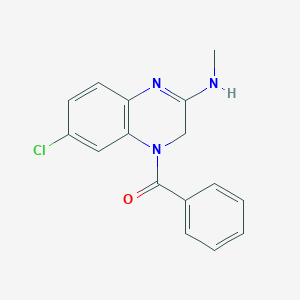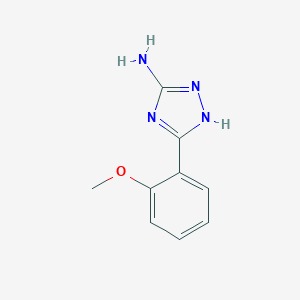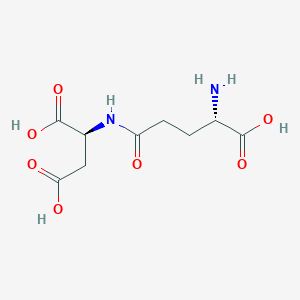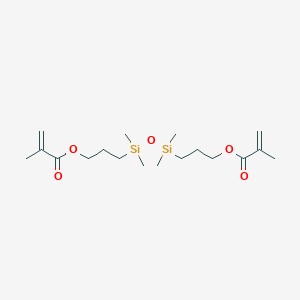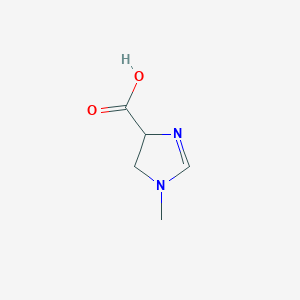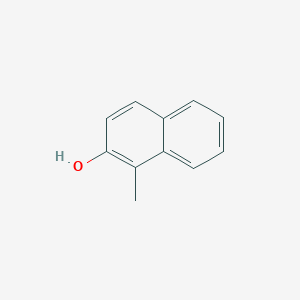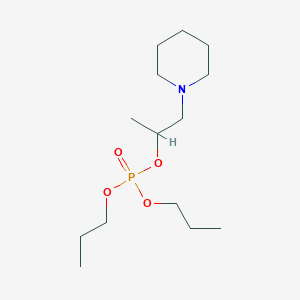
Dipropyl (1-piperidino-2-propyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (1-piperidino-2-propyl) phosphate, also known as DIPP, is a chemical compound that has been extensively studied for its potential use as a nerve agent antidote. This compound has been found to be effective in protecting against the harmful effects of nerve agents, such as sarin and VX. In
Mechanism Of Action
Dipropyl (1-piperidino-2-propyl) phosphate acts as an acetylcholinesterase reactivator by binding to the active site of the enzyme and removing the phosphate group that has been added by nerve agents. This allows the enzyme to resume its normal function of breaking down acetylcholine, restoring normal nerve function and preventing the harmful effects of nerve agents.
Biochemical And Physiological Effects
Dipropyl (1-piperidino-2-propyl) phosphate has been found to be effective in protecting against the harmful effects of nerve agents in animal models. Studies have shown that Dipropyl (1-piperidino-2-propyl) phosphate can increase survival rates and improve neurological outcomes in animals that have been exposed to nerve agents. Dipropyl (1-piperidino-2-propyl) phosphate has also been found to have a low toxicity profile, making it a promising candidate for further development as a nerve agent antidote.
Advantages And Limitations For Lab Experiments
One advantage of Dipropyl (1-piperidino-2-propyl) phosphate is its effectiveness in protecting against the harmful effects of nerve agents. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to study in the laboratory. Additionally, Dipropyl (1-piperidino-2-propyl) phosphate has a short half-life, which means that it may need to be administered frequently to maintain its effectiveness.
Future Directions
There are several future directions for research on Dipropyl (1-piperidino-2-propyl) phosphate. One area of focus is the development of more efficient synthesis methods to make it easier to produce and study in the laboratory. Another area of focus is the development of new formulations that can extend the half-life of Dipropyl (1-piperidino-2-propyl) phosphate, making it more effective as a nerve agent antidote. Additionally, further studies are needed to determine the optimal dosing and administration of Dipropyl (1-piperidino-2-propyl) phosphate in order to maximize its effectiveness in protecting against the harmful effects of nerve agents.
Synthesis Methods
Dipropyl (1-piperidino-2-propyl) phosphate can be synthesized through a multi-step process starting with the reaction of 1-piperidin-2-ylpropan-1-one with propyl bromide in the presence of a base, followed by the reaction with dipropyl phosphite. The resulting product is then hydrolyzed to yield Dipropyl (1-piperidino-2-propyl) phosphate.
Scientific Research Applications
Dipropyl (1-piperidino-2-propyl) phosphate has been extensively studied for its potential use as a nerve agent antidote. Nerve agents are highly toxic chemicals that can cause severe damage to the nervous system, leading to paralysis and even death. Dipropyl (1-piperidino-2-propyl) phosphate has been found to be effective in protecting against the harmful effects of nerve agents by acting as an acetylcholinesterase reactivator. Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that is essential for normal nerve function. Nerve agents inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system. Dipropyl (1-piperidino-2-propyl) phosphate can reactivate acetylcholinesterase, restoring normal nerve function and preventing the harmful effects of nerve agents.
properties
CAS RN |
15870-41-4 |
|---|---|
Product Name |
Dipropyl (1-piperidino-2-propyl) phosphate |
Molecular Formula |
C14H30NO4P |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl dipropyl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-4-11-17-20(16,18-12-5-2)19-14(3)13-15-9-7-6-8-10-15/h14H,4-13H2,1-3H3 |
InChI Key |
CIKKIOHCURROIM-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Canonical SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



